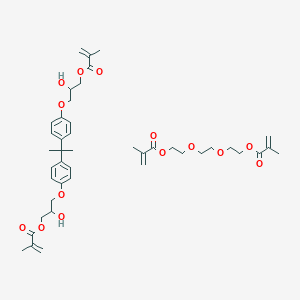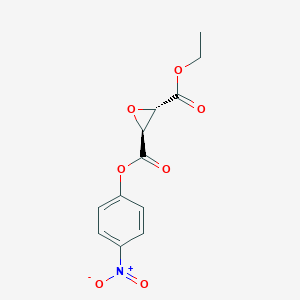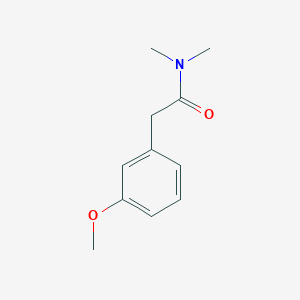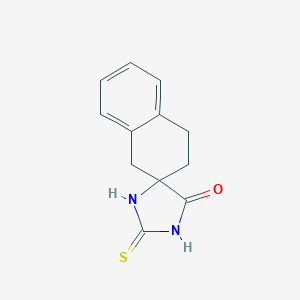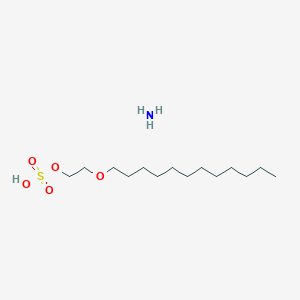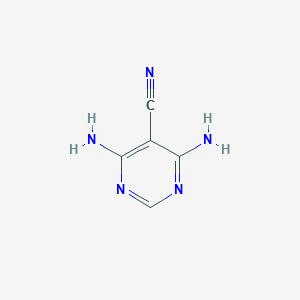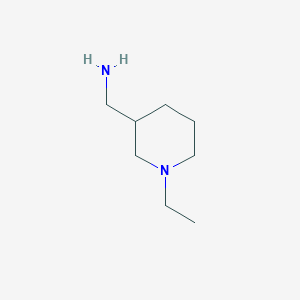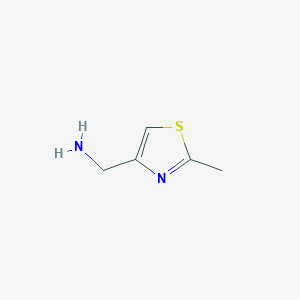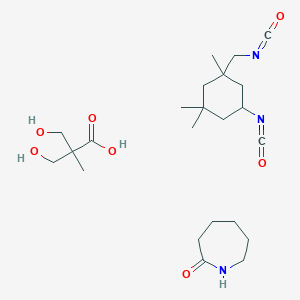
4-Isopropylpyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPOL and has been used in several studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-Isopropylpyridin-3-OL is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may account for its analgesic and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Isopropylpyridin-3-OL can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in rats. Additionally, IPOL has been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Isopropylpyridin-3-OL in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, the exact dosage required to achieve desired effects is not well-established, which can make it challenging to design experiments.
Direcciones Futuras
There are several potential future directions for research on 4-Isopropylpyridin-3-OL. One area of interest is its potential use in treating neurodegenerative diseases, as preliminary studies have shown promising results. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage for various applications. Further studies may also investigate the potential use of IPOL in treating other conditions such as chronic pain and inflammation.
Métodos De Síntesis
The synthesis of 4-Isopropylpyridin-3-OL involves the reaction of 3-hydroxypyridine with isopropyl iodide and a base such as potassium carbonate. This process yields the desired compound, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
4-Isopropylpyridin-3-OL has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, IPOL has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
101925-24-0 |
|---|---|
Nombre del producto |
4-Isopropylpyridin-3-OL |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
Clave InChI |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
SMILES canónico |
CC(C)C1=C(C=NC=C1)O |
Sinónimos |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



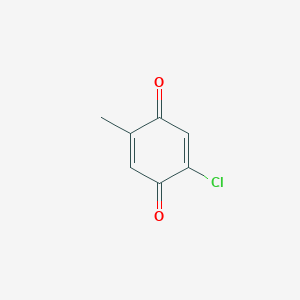

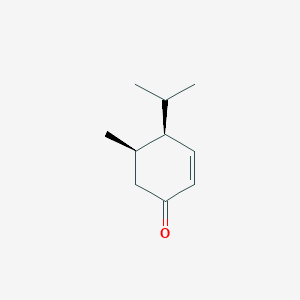
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
